molecular formula C17H15BrN2O2 B11456031 3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B11456031
M. Wt: 359.2 g/mol
InChI Key: SDLOFKHEZNFFJI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a bromophenyl group, and a methylphenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to promote cyclization, forming the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Coupling: New compounds with extended carbon chains.

Scientific Research Applications

3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole depends on its application:

    Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.

    Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • 1-((4-Bromophenyl)sulfonyl)-4-(2-(4-methylphenoxy)ethyl)piperazine
  • 1,3,5-Tris(4-bromophenyl)benzene

Uniqueness

3-(4-Bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct electronic and biological properties. Its oxadiazole ring is particularly notable for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O2/c1-11-4-3-5-15(10-11)21-12(2)17-19-16(20-22-17)13-6-8-14(18)9-7-13/h3-10,12H,1-2H3

InChI Key

SDLOFKHEZNFFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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